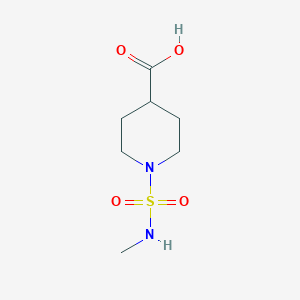

1-(Methylsulfamoyl)piperidine-4-carboxylic acid

Description

BenchChem offers high-quality 1-(Methylsulfamoyl)piperidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Methylsulfamoyl)piperidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(methylsulfamoyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4S/c1-8-14(12,13)9-4-2-6(3-5-9)7(10)11/h6,8H,2-5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUZAPACTQJECK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)N1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Methylsulfamoyl)piperidine-4-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-(Methylsulfamoyl)piperidine-4-carboxylic acid, a heterocyclic building block of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its chemical properties, plausible synthetic routes, reactivity, and its emerging role in medicinal chemistry, supported by established scientific principles and relevant literature.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1] Its conformational flexibility and the ability to be functionalized at various positions make it a privileged scaffold in medicinal chemistry. The introduction of a sulfamoyl group at the nitrogen atom, as in 1-(Methylsulfamoyl)piperidine-4-carboxylic acid, imparts specific electronic and steric properties that can modulate a molecule's pharmacokinetic and pharmacodynamic profile. This guide aims to provide a detailed understanding of this particular derivative for its effective utilization in research and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical characteristics is paramount for its application in synthesis and biological assays.

Core Chemical Properties

The fundamental properties of 1-(Methylsulfamoyl)piperidine-4-carboxylic acid are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C7H14N2O4S | Calculated |

| Molecular Weight | 222.26 g/mol | Calculated |

| CAS Number | Not available | N/A |

| IUPAC Name | 1-(Methylsulfamoyl)piperidine-4-carboxylic acid | N/A |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the piperidine ring protons, the methyl group on the sulfamoyl moiety, and the acidic proton of the carboxylic acid. The piperidine protons would likely appear as complex multiplets in the δ 1.5-3.5 ppm range. The methyl group protons would present as a singlet around δ 2.8-3.0 ppm. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum would display signals for the five distinct carbons of the piperidine ring, the methyl carbon, and the carbonyl carbon of the carboxylic acid. The carbonyl carbon is expected to resonate in the δ 170-180 ppm region. The piperidine ring carbons would appear in the δ 25-55 ppm range, and the methyl carbon would be observed around δ 30-40 ppm.

The IR spectrum will be characterized by the vibrational frequencies of its key functional groups.[2][3]

| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | A very broad band due to hydrogen bonding.[2] |

| C-H (Aliphatic) | 2950-2850 | Stretching vibrations of the piperidine ring and methyl group.[3] |

| C=O (Carboxylic Acid) | 1760-1690 | Strong, sharp absorption.[2] |

| S=O (Sulfonamide) | 1350-1300 and 1160-1130 | Two distinct bands for asymmetric and symmetric stretching. |

| C-O (Carboxylic Acid) | 1320-1210 | Stretching vibration.[2] |

In electrospray ionization (ESI) mass spectrometry, 1-(Methylsulfamoyl)piperidine-4-carboxylic acid is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 223.07 in positive ion mode and a deprotonated molecular ion [M-H]⁻ at m/z 221.06 in negative ion mode.[4][5] Common fragmentation patterns would involve the loss of the carboxylic acid group (-45 Da) or the methylsulfamoyl group.[4]

Synthesis and Reactivity

A reliable synthetic route is crucial for accessing sufficient quantities of the compound for further studies.

Proposed Synthetic Pathway

A plausible and efficient synthesis of 1-(Methylsulfamoyl)piperidine-4-carboxylic acid can be envisioned starting from the commercially available piperidine-4-carboxylic acid (isonipecotic acid).

Figure 1: Proposed synthetic workflow for 1-(Methylsulfamoyl)piperidine-4-carboxylic acid.

Experimental Protocol:

-

Esterification (Protection): Piperidine-4-carboxylic acid is first protected, commonly as a methyl or ethyl ester, to prevent side reactions with the carboxylic acid functionality. This can be achieved by reacting it with the corresponding alcohol (e.g., methanol) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid or thionyl chloride).[6]

-

Sulfonylation: The resulting piperidine-4-carboxylate ester is then reacted with methylsulfonyl chloride in the presence of a suitable base (e.g., triethylamine or pyridine) in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran). The base neutralizes the hydrochloric acid generated during the reaction.

-

Hydrolysis (Deprotection): The final step involves the hydrolysis of the ester group to yield the desired carboxylic acid. This is typically accomplished by treating the ester with an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), followed by acidification to protonate the carboxylate.

This synthetic approach is logical and based on well-established organic chemistry principles, ensuring a high likelihood of success.

Chemical Reactivity

The reactivity of 1-(Methylsulfamoyl)piperidine-4-carboxylic acid is governed by its two primary functional groups: the carboxylic acid and the N-sulfonamide.

-

Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amidation (coupling with amines to form amides), reduction to the corresponding alcohol, and conversion to an acid chloride. These reactions provide avenues for further derivatization and incorporation into larger molecular frameworks.

-

N-Sulfonamide Group: The sulfonamide nitrogen is generally less basic and nucleophilic than a typical secondary amine due to the electron-withdrawing nature of the sulfonyl group. The S-N bond is relatively stable under many reaction conditions. The acidity of the N-H proton in a primary or secondary sulfonamide is a key feature, though in this tertiary sulfonamide, this is not applicable.

Applications in Drug Discovery and Medicinal Chemistry

Piperidine derivatives are integral to the development of a wide range of therapeutic agents.[1] The unique combination of a carboxylic acid and a methylsulfamoyl group on a piperidine scaffold makes 1-(Methylsulfamoyl)piperidine-4-carboxylic acid a valuable building block in drug design.

Role as a Bioisostere and Pharmacophore Component

The carboxylic acid moiety is a common feature in many drugs, often crucial for binding to biological targets.[7] However, it can also lead to poor pharmacokinetic properties. The methylsulfamoyl group can act as a bioisosteric replacement for other functionalities or as a modulator of the physicochemical properties of the parent molecule. Sulfonamides are known to be important pharmacophores in various drug classes, including antibacterials and carbonic anhydrase inhibitors.[8][9]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. www1.udel.edu [www1.udel.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. prepchem.com [prepchem.com]

- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(Methylsulfamoyl)piperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(Methylsulfamoyl)piperidine-4-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry. The guide details its molecular structure, physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and predicted spectroscopic data for structural elucidation. Furthermore, it explores the compound's relevance in drug discovery, particularly in the development of therapeutics for neurological disorders and as protease inhibitors, based on the established biological activities of structurally related N-sulfonylated piperidine derivatives. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel pharmaceutical agents.

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, with its derivatives forming the core of numerous approved drugs. The conformational rigidity of the piperidine ring, combined with the ability to introduce diverse functionalities at the nitrogen and carbon atoms, allows for the precise spatial arrangement of pharmacophoric groups, leading to enhanced target affinity and selectivity. The introduction of a sulfamoyl group at the piperidine nitrogen, as seen in 1-(Methylsulfamoyl)piperidine-4-carboxylic acid, imparts specific electronic and steric properties that can significantly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This guide aims to provide a detailed technical understanding of this specific building block to facilitate its application in drug discovery programs.

Molecular Structure and Physicochemical Properties

1-(Methylsulfamoyl)piperidine-4-carboxylic acid is a bifunctional molecule featuring a piperidine ring N-substituted with a methylsulfamoyl group and bearing a carboxylic acid at the 4-position. This unique combination of a polar, acidic carboxylic acid and a hydrogen bond acceptor in the sulfamoyl group makes it an attractive intermediate for creating molecules with diverse pharmacological properties.

Chemical Identifiers

| Property | Value |

| IUPAC Name | 1-(Methylsulfonyl)piperidine-4-carboxylic acid |

| CAS Number | 280772-00-1[1] |

| Molecular Formula | C₇H₁₃NO₄S |

| Molecular Weight | 207.25 g/mol |

| SMILES | CS(=O)(=O)N1CCC(CC1)C(=O)O |

Structural Diagram

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Materials:

-

Ethyl isonipecotate

-

Methanesulfonyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Deionized water

Step 1: Synthesis of Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate

-

To a solution of ethyl isonipecotate (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 1-(methylsulfonyl)piperidine-4-carboxylate.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Synthesis of 1-(Methylsulfamoyl)piperidine-4-carboxylic acid

-

Dissolve the ethyl 1-(methylsulfonyl)piperidine-4-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (2-3 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the hydrolysis by TLC.

-

After the reaction is complete, remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield 1-(Methylsulfamoyl)piperidine-4-carboxylic acid as a solid.

-

The product can be further purified by recrystallization if required.

Structural Elucidation: Predicted Spectroscopic Data

In the absence of published experimental spectra, the following data are predicted based on the chemical structure and data from analogous compounds. These predictions can guide the characterization of the synthesized molecule.

Predicted ¹H NMR (400 MHz, DMSO-d₆):

-

δ 12.3 (s, 1H, -COOH)

-

δ 3.6 - 3.7 (m, 2H, piperidine -CH₂- adjacent to N)

-

δ 2.9 - 3.0 (m, 2H, piperidine -CH₂- adjacent to N)

-

δ 2.85 (s, 3H, -SO₂CH₃)

-

δ 2.4 - 2.5 (m, 1H, piperidine -CH-)

-

δ 1.8 - 1.9 (m, 2H, piperidine -CH₂-)

-

δ 1.6 - 1.7 (m, 2H, piperidine -CH₂-)

Predicted ¹³C NMR (100 MHz, DMSO-d₆):

-

δ 175.5 (-COOH)

-

δ 45.0 (piperidine -CH₂- adjacent to N)

-

δ 40.5 (piperidine -CH-)

-

δ 34.5 (-SO₂CH₃)

-

δ 28.0 (piperidine -CH₂-)

Mass Spectrometry (ESI-MS):

-

Predicted [M+H]⁺: 208.06

-

Predicted [M-H]⁻: 206.05

-

Common Fragmentation: Loss of SO₂ (64 Da) from the parent ion is a characteristic fragmentation pattern for sulfonamides. [2]

Applications in Drug Discovery

1-(Methylsulfamoyl)piperidine-4-carboxylic acid is a valuable building block in medicinal chemistry, primarily serving as an intermediate in the synthesis of more complex pharmaceutical compounds. [1]The presence of both a carboxylic acid handle for amide bond formation and a metabolically robust N-sulfonyl group makes it a versatile scaffold.

Neurological Disorders

The piperidine moiety is a common feature in drugs targeting the central nervous system (CNS). The incorporation of the N-sulfonyl group can modulate the lipophilicity and polarity of the molecule, which are critical parameters for blood-brain barrier penetration. Derivatives of N-sulfonylpiperidine-4-carboxylic acids have been investigated for their potential in treating neurological disorders.

Protease Inhibitors

The carboxylic acid functionality of this molecule can act as a key binding element (e.g., a warhead) in the design of enzyme inhibitors, particularly protease inhibitors. The piperidine scaffold provides a rigid framework to position other pharmacophoric groups for optimal interaction with the enzyme's active site.

Antimicrobial Agents

Sulfonamides are a well-established class of antimicrobial agents. While the primary application of 1-(Methylsulfamoyl)piperidine-4-carboxylic acid is as a synthetic intermediate, its inherent sulfamoyl group suggests that its derivatives could be explored for potential antimicrobial activity. Recent studies have shown that novel sulfonyl piperidine carboxamide derivatives exhibit moderate to good activity against various bacteria and fungi. [3]

Conclusion

1-(Methylsulfamoyl)piperidine-4-carboxylic acid represents a key heterocyclic building block with significant potential for the development of novel therapeutics. Its unique structural features, combining a rigid piperidine core with a versatile carboxylic acid and a modulating methylsulfamoyl group, provide a rich platform for medicinal chemists. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and insights into its potential applications. As the demand for novel and effective drugs continues to grow, the strategic use of such well-defined molecular scaffolds will be crucial in advancing the frontiers of drug discovery.

References

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 2006. [Link]

-

1-(Methylsulfonyl)piperidine-4-carboxylic acid. MySkinRecipes. [Link]

-

Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 2025. [Link]

Sources

- 1. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]

An In-Depth Technical Guide to the Physicochemical Profile of Piperidine-4-Carboxylic Acid Derivatives

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: On the Elusive Nature of 1-(Methylsulfamoyl)piperidine-4-carboxylic acid

In the landscape of pharmaceutical research and development, the synthesis and characterization of novel molecular entities are paramount. This guide addresses the physical characteristics of 1-(Methylsulfamoyl)piperidine-4-carboxylic acid (CAS Number: 316976-50-4). However, a comprehensive search of publicly available scientific literature and chemical databases reveals a conspicuous absence of empirical data for this specific compound. Its physicochemical properties, such as melting point, boiling point, solubility, and spectral data, are not documented in the readily accessible domain.

This situation is not uncommon in drug discovery, where proprietary research often precedes public disclosure. Nevertheless, a robust scientific analysis can be conducted by examining closely related structural analogs and extrapolating expected properties based on fundamental principles of medicinal chemistry. This guide will, therefore, provide a detailed examination of the well-characterized analog, 1-(Methylsulfonyl)piperidine-4-carboxylic acid , and offer expert insights into the anticipated characteristics of the target compound, grounded in its molecular architecture.

Structural Analogue Analysis: 1-(Methylsulfonyl)piperidine-4-carboxylic acid

A close structural relative, 1-(Methylsulfonyl)piperidine-4-carboxylic acid (CAS No. 280772-00-1), offers a valuable reference point. The key distinction lies in the sulfonamide (-SO₂NH-) linkage in the target compound versus the sulfone (-SO₂-) linkage in this analog. While this difference will influence properties like hydrogen bonding potential and acidity, the overall scaffold provides a solid basis for estimation.

Below is a comparative visualization of the two structures:

Physicochemical Properties of 1-(Methylsulfonyl)piperidine-4-carboxylic acid

The following table summarizes the known properties of the sulfonyl analog, which serves as our primary reference.

| Property | Value | Source |

| CAS Number | 280772-00-1, 667402-04-2 | [1] |

| Molecular Formula | C₇H₁₃NO₄S | [1] |

| Molecular Weight | 207.25 g/mol | [1] |

| Appearance | White to Light yellow powder/crystal | TCI |

| Purity | >98.0% | TCI |

| Melting Point | 174.0 to 178.0 °C | TCI |

Projected Physicochemical Profile of 1-(Methylsulfamoyl)piperidine-4-carboxylic acid

Based on its constituent functional groups—a piperidine ring, a carboxylic acid, and a methylsulfamoyl group—we can project the following characteristics for the target molecule.

Molecular Formula and Weight

-

Molecular Formula: C₇H₁₄N₂O₄S

-

Molecular Weight: 238.27 g/mol

The introduction of the -NH- group in the sulfamoyl moiety increases the molecular weight and changes the elemental composition compared to the sulfonyl analog.

Solubility Profile

The molecule possesses both polar and non-polar characteristics.

-

Aqueous Solubility: The carboxylic acid and the sulfonamide group are capable of hydrogen bonding, suggesting some degree of water solubility. The acidity of the carboxylic acid and the potential for salt formation would significantly enhance solubility in aqueous bases (e.g., sodium bicarbonate, sodium hydroxide).

-

Organic Solvent Solubility: Solubility is expected in polar organic solvents such as methanol, ethanol, and DMSO, which can engage in hydrogen bonding.

The workflow for a preliminary solubility assessment is outlined below:

Acidity (pKa)

Two acidic protons are present in the molecule:

-

Carboxylic Acid Proton (-COOH): Carboxylic acids typically have pKa values in the range of 4-5. The electron-withdrawing nature of the adjacent piperidine ring and the distant sulfamoyl group would likely result in a pKa within this range.

-

Sulfonamide Proton (-SO₂NH-): The proton on the sulfonamide nitrogen is also acidic, with a pKa generally in the range of 9-11.

The presence of two ionizable groups means the molecule is zwitterionic at physiological pH.

Melting Point

Solid-state compounds with the capacity for strong intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, tend to have higher melting points. The presence of both a carboxylic acid and a sulfonamide group allows for extensive hydrogen bonding networks. Therefore, 1-(Methylsulfamoyl)piperidine-4-carboxylic acid is expected to be a crystalline solid with a relatively high melting point, likely comparable to or slightly different from its sulfonyl analog (174-178 °C), depending on the efficiency of its crystal packing.

Spectroscopic Characteristics

-

¹H NMR: Key expected signals would include a singlet for the methyl group protons, multiplets for the piperidine ring protons, and exchangeable singlets for the carboxylic acid and sulfonamide protons.

-

¹³C NMR: Signals corresponding to the carbonyl carbon of the carboxylic acid, the carbons of the piperidine ring, and the methyl carbon would be expected.

-

FT-IR: Characteristic vibrational bands would include a broad O-H stretch for the carboxylic acid, an N-H stretch for the sulfonamide, a C=O stretch for the carbonyl group, and S=O stretches for the sulfonyl group.

Conclusion and Forward-Looking Statement

While empirical data for 1-(Methylsulfamoyl)piperidine-4-carboxylic acid remains elusive in the public domain, a robust theoretical profile can be constructed through the analysis of its functional groups and comparison with closely related analogs. The insights provided in this guide offer a scientifically grounded foundation for researchers engaging with this molecule. It is anticipated that as this compound is utilized in further research, its experimentally determined physical characteristics will become available, allowing for a validation and refinement of the projections made herein. The synthesis and characterization of such piperidine derivatives are crucial for the advancement of medicinal chemistry and the discovery of novel therapeutics.[2][3][4]

References

Sources

A Comprehensive Technical Guide to the Biological Activity Screening of 1-(Methylsulfamoyl)piperidine-4-carboxylic acid

Executive Summary

This guide presents a comprehensive, multi-tiered strategy for the systematic biological activity screening of the novel chemical entity, 1-(Methylsulfamoyl)piperidine-4-carboxylic acid. Given the absence of published biological data for this compound, this document outlines a logical, efficient, and robust workflow designed for drug discovery and development professionals. The proposed cascade initiates with in silico predictions to generate target hypotheses, progresses through high-throughput in vitro primary and secondary screening to identify and validate activity, incorporates early ADME-Tox profiling to assess drug-like properties, and culminates in a framework for in vivo proof-of-concept studies. The methodologies described herein are grounded in established scientific principles, emphasizing the causality behind experimental choices to ensure a self-validating and data-driven screening campaign.

Introduction to 1-(Methylsulfamoyl)piperidine-4-carboxylic acid (MSP-4-CA)

Chemical Structure and Rationale for Screening

1-(Methylsulfamoyl)piperidine-4-carboxylic acid (MSP-4-CA) is a novel compound featuring a piperidine-4-carboxylic acid scaffold. This core structure is a privileged motif in medicinal chemistry, notably as a constrained analog of the neurotransmitter γ-aminobutyric acid (GABA). For instance, isonipecotic acid (piperidine-4-carboxylic acid) is a known partial agonist of the GABA-A receptor[1]. The presence of the methylsulfamoyl and carboxylic acid groups suggests the potential for specific hydrogen bonding and ionic interactions with biological targets, making MSP-4-CA a compelling candidate for biological screening. A related compound, 1-(Methylsulfonyl)piperidine-4-carboxylic acid, serves as an intermediate in the synthesis of pharmaceuticals for neurological disorders and as protease inhibitors, further highlighting the potential therapeutic relevance of this structural class[2].

Structure of 1-(Methylsulfamoyl)piperidine-4-carboxylic acid: (Structure would be depicted here in a full whitepaper)

Objectives of the Screening Campaign

The primary objectives of this proposed screening strategy are to:

-

Identify and validate the primary biological target(s) of MSP-4-CA.

-

Determine the potency, selectivity, and mechanism of action at the identified target(s).

-

Establish an early-stage profile of its absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox).

-

Generate sufficient data to support a go/no-go decision for advancing MSP-4-CA into a lead optimization program.

The Tiered Screening Cascade: A Strategy for Efficient Discovery

To maximize resource efficiency and data quality, a tiered or cascaded screening approach is proposed. This strategy begins with broad, cost-effective methods to generate hypotheses and narrows down to more complex and resource-intensive assays as confidence in the compound's activity increases.

Caption: A multi-tiered screening cascade for MSP-4-CA.

Tier 1: In Silico Target Prediction and Profiling

Rationale

Before committing to expensive and time-consuming wet-lab experiments, computational methods can efficiently narrow the search space for potential biological targets and predict drug-like properties.[3][4] This data-driven approach helps in designing more focused and relevant in vitro assays.[5][6]

Methodology

A combination of ligand-based and structure-based approaches is recommended:

-

Ligand-Based Screening: Utilize 2D and 3D similarity searches against databases like ChEMBL and PubChem to identify known compounds with similar structures and their associated biological activities.

-

In Silico ADME-Tox: Predict key physicochemical properties, oral bioavailability, and potential toxicities (e.g., hERG inhibition, mutagenicity) using models like SwissADME or ADMETlab.

Predicted Target Classes & ADME Profile (Hypothetical)

The following table summarizes hypothetical predictions for MSP-4-CA, which would guide the design of the primary screening panel.

| Parameter | Predicted Outcome | Implication for Screening Strategy |

| Predicted Targets | GPCRs (e.g., Dopamine, Serotonin), Ion Channels (GABA-A) | Prioritize GPCR and ion channel screening panels. |

| Lipinski's Rule of 5 | Compliant (e.g., MW < 500, LogP < 5) | Suggests potential for good oral bioavailability. |

| Aqueous Solubility | Moderate to High | Favorable for assay development and potential formulation. |

| hERG Inhibition | Low Probability | Reduced risk of cardiotoxicity, but requires experimental validation. |

| Metabolic Stability | Potential for Phase II conjugation at carboxylic acid | Plan for specific metabolite identification studies if advanced. |

Tier 2: In Vitro Primary Screening

Rationale

The goal of primary screening is to broadly and rapidly test the in silico-generated hypotheses against diverse, physiologically relevant target families. High-throughput screening (HTS) methodologies are employed to test the compound at a single, high concentration (typically 1-10 µM) to identify initial "hits."

Proposed Target Panels and Assays

Based on the structural alerts and in silico predictions, the following panels are recommended:

-

GPCR Panel: G-protein-coupled receptors (GPCRs) are a major class of drug targets.[8] A broad panel (e.g., Eurofins SafetyScreen44™ or similar) using radioligand binding assays is the gold standard for initial hit identification due to its sensitivity and direct measurement of ligand-receptor interaction.[9]

-

Ion Channel Panel: Given the GABA-A receptor agonism of the parent scaffold, a panel including GABA-A and other key central and peripheral nervous system ion channels is critical.[1] Automated patch-clamp or flux-based assays can be used.

-

Enzyme Inhibition Panel: A panel of common "off-target" enzymes such as monoamine oxidases (MAO-A/B) and key cytochrome P450s should be included to assess selectivity and potential for drug-drug interactions early.[10]

Detailed Protocol: Radioligand Binding Assay for a GPCR Target

This protocol provides a template for assessing the ability of MSP-4-CA to displace a known radiolabeled ligand from a target GPCR.

-

Materials: Target GPCR-expressing cell membranes, radioligand (e.g., ³H-ligand), MSP-4-CA, assay buffer, non-specific binding control (a high concentration of unlabeled ligand), filter plates, scintillation fluid, and a microplate scintillation counter.

-

Preparation: Serially dilute MSP-4-CA in assay buffer to the desired concentrations.

-

Assay Plate Setup: In a 96-well plate, add assay buffer, cell membranes, and either MSP-4-CA, buffer (for total binding), or non-specific binding control.

-

Incubation: Add the radioligand to all wells to initiate the binding reaction. Incubate at a specified temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the plate contents through a filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Detection: Dry the filter mat, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the percent inhibition of specific binding caused by MSP-4-CA compared to the control wells. A significant inhibition (typically >50%) at 10 µM flags the compound as a hit.

Tier 3: In Vitro Secondary and Selectivity Screening

Rationale

Hits identified in primary screening must be confirmed and characterized. Secondary screening aims to establish a dose-response relationship to determine potency (IC₅₀ or EC₅₀), confirm the mechanism of action (e.g., agonist, antagonist), and assess selectivity against related targets.

Methodologies

-

Dose-Response Assays: Test the compound over a range of concentrations (e.g., 8-10 points) in the primary assay to determine the IC₅₀ (for inhibition) or EC₅₀ (for activation).

-

Functional Assays: For GPCR hits, functional assays are crucial to determine the compound's effect on cell signaling.[11] Common assays include measuring second messengers like cAMP (for Gs/Gi-coupled receptors) or intracellular calcium flux (for Gq-coupled receptors).[12]

-

Selectivity Profiling: Test active compounds against a panel of closely related receptor subtypes to determine their selectivity profile, which is critical for predicting potential on-target side effects.

Caption: Workflow for a Gs-coupled GPCR functional assay (cAMP).

Hypothetical Secondary Screening Data

| Target | Assay Type | Result (IC₅₀/EC₅₀) | Mechanism of Action |

| Target X | Binding | 150 nM | N/A |

| Target X | Functional (cAMP) | 320 nM | Agonist |

| Target Y | Binding | > 10 µM | Inactive |

| Target Z | Binding | > 10 µM | Inactive |

Tier 4: Early ADME-Tox Profiling

Rationale

Assessing the ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of a compound is crucial for early drug development.[13] Unfavorable properties in this stage are a common cause of late-stage failures. These assays provide an early indication of a compound's potential as a drug.[14]

Key In Vitro ADME-Tox Assays

-

Metabolic Stability: Determines the rate at which the compound is metabolized by liver enzymes.[15] This is typically done using liver microsomes or hepatocytes.

-

Permeability: Predicts the absorption of the compound across the intestinal barrier. The Caco-2 permeability assay is a common cell-based model for this purpose.[14]

-

Plasma Protein Binding: Measures the extent to which a compound binds to proteins in the blood, which affects its distribution and availability to act on its target.

-

Cytotoxicity: Evaluates the general toxicity of the compound to cells, often using cell lines like HepG2 (liver) or HEK293 (kidney).

-

hERG Assay: Specifically assesses the potential for the compound to block the hERG potassium channel, a key indicator of potential cardiac arrhythmia risk.[16]

Detailed Protocol: Microsomal Stability Assay

-

Materials: Pooled human liver microsomes (HLM), NADPH regenerating system, MSP-4-CA, control compounds (high and low clearance), and an LC-MS/MS system.

-

Incubation: Incubate MSP-4-CA (e.g., at 1 µM) with HLMs in a temperature-controlled shaker (37°C).

-

Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: Remove aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of MSP-4-CA at each time point.

-

Data Analysis: Plot the natural log of the percent of remaining compound versus time. The slope of this line is used to calculate the intrinsic clearance and in vitro half-life (t₁/₂).

Tier 5: In Vivo Proof-of-Concept

Rationale

Once a compound has demonstrated sufficient in vitro potency, selectivity, and acceptable early ADME properties, the next critical step is to evaluate its efficacy in a relevant animal model of disease. This step provides the first indication of whether the in vitro activity translates to a therapeutic effect in vivo.

Hypothetical Scenario: Metabolic Disease Model

Assuming MSP-4-CA was identified as a potent agonist for a GPCR involved in glucose homeostasis, a relevant in vivo model would be selected.

-

Model Selection: A diet-induced obesity (DIO) mouse model is a standard and translationally relevant model for studying obesity and type 2 diabetes.[17] These animals exhibit key features of human metabolic syndrome, including weight gain, insulin resistance, and hyperglycemia.[18][19]

-

Study Design:

-

Animals: Male C57BL/6J mice on a high-fat diet for 12-16 weeks.

-

Groups: Vehicle control, MSP-4-CA (at 3-4 dose levels), and a positive control (existing drug).

-

Administration: Oral gavage, once daily for 28 days.

-

Key Endpoints: Body weight, food intake, fasting blood glucose, plasma insulin, and an oral glucose tolerance test (OGTT) to assess glucose disposal.[19][20]

-

Caption: Workflow for a 28-day efficacy study in DIO mice.

Conclusion

The successful execution of this comprehensive screening cascade will provide a robust biological and pharmacological profile for 1-(Methylsulfamoyl)piperidine-4-carboxylic acid. By systematically progressing from broad, hypothesis-generating in silico and in vitro methods to specific, functional, and finally in vivo assays, this strategy ensures that resources are directed toward the most promising avenues. The integrated data package generated will enable a confident, evidence-based decision on whether to advance MSP-4-CA into a formal lead optimization program, paving the way for the potential development of a novel therapeutic agent.

References

-

Ekins, S., Mestres, J., & Testa, B. (2007). In silico pharmacology for drug discovery: applications to targets and beyond. British Journal of Pharmacology. [Link]

-

Gao, Z., et al. (2022). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. [Link]

-

Karcz, T., et al. (2021). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers in Chemistry. [Link]

-

Luo, H., et al. (2018). A Review of Computational Methods for Predicting Drug Targets. Current Protein & Peptide Science. [Link]

-

Saber, A., & Orchard, M. (2023). Identifying novel drug targets with computational precision. Computational and Structural Biotechnology Journal. [Link]

-

Intestinal Biotech Development. (n.d.). Metabolic disorders animal models. [Link]

-

Basith, S., et al. (2018). Computational Prediction of Drug-Target Interactions via Ensemble Learning. Methods in Molecular Biology. [Link]

-

Selvita. (n.d.). In Vivo Metabolic Models. [Link]

-

Physiogenex. (n.d.). In vivo metabolic studies for drug efficacy. [Link]

-

Syncrosome. (n.d.). Metabolic Disorder Preclinical Disease Models. [Link]

-

Schultheis, P. J., et al. (2019). Advances in G Protein-Coupled Receptor High-throughput Screening. ACS Pharmacology & Translational Science. [Link]

-

Inotiv. (n.d.). Metabolic Disease Models. [Link]

-

Skipper, D. C., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. [Link]

-

MarinBio. (n.d.). Advanced ADME-Tox Assays | Preclinical Drug Development. [Link]

-

Gao, Z., et al. (2022). Recent progress in assays for GPCR drug discovery. PubMed. [Link]

-

Sosič, I., et al. (2022). Screening of Big Pharma's Library against Various in-house Biological Targets. Pharmaceuticals. [Link]

-

Schwendenwein, D., et al. (2018). A novel assay for the detection of carboxylic acid reductase (CAR) activity in whole cells. Graz University of Technology Research Portal. [Link]

-

MySkinRecipes. (n.d.). 1-(Methylsulfonyl)piperidine-4-carboxylic acid. [Link]

-

Wikipedia. (n.d.). Isonipecotic acid. [Link]

Sources

- 1. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 2. 1-(Methylsulfonyl)piperidine-4-carboxylic acid [myskinrecipes.com]

- 3. Frontiers | Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities [frontiersin.org]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Computational Prediction of Drug-Target Interactions via Ensemble Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Computational Prediction of Drug-Target Interactions via Ensemble Learning | Springer Nature Experiments [experiments.springernature.com]

- 7. A Review of Computational Methods for Predicting Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent progress in assays for GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]

- 10. Screening of Big Pharma’s Library against Various in-house Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Drug Discovery: ADME/Toxicity [worldwide.promega.com]

- 14. cellgs.com [cellgs.com]

- 15. ADME-Tox Assays | P450 Assays | Cytochrome P450 Assay | ADME Assay [promega.com]

- 16. marinbio.com [marinbio.com]

- 17. selvita.com [selvita.com]

- 18. Metabolic disorders animal models [ibd-biotech.com]

- 19. Metabolic Disorder Preclinical Disease Models | Syncrosome [syncrosome.com]

- 20. inotiv.com [inotiv.com]

Unlocking the Therapeutic Potential of 1-(Methylsulfamoyl)piperidine-4-carboxylic acid: A Technical Guide to Target Identification and Validation

Abstract

This technical guide provides a comprehensive framework for the identification and validation of potential therapeutic targets for the novel compound, 1-(Methylsulfamoyl)piperidine-4-carboxylic acid. In the absence of direct empirical data for this specific molecule, this document outlines a rational, structure-based approach to hypothesize and subsequently investigate its biological activity. Drawing upon established structure-activity relationships (SAR) of its core chemical moieties—the piperidine-4-carboxylic acid scaffold and the N-methylsulfamoyl group—we prioritize a key putative target class and propose a rigorous, multi-faceted validation workflow. This guide is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery and target elucidation.

Introduction: A Structure-Guided Approach to a Novel Compound

The journey of a novel chemical entity from synthesis to therapeutic application is contingent on the precise identification of its biological targets. For 1-(Methylsulfamoyl)piperidine-4-carboxylic acid, a compound with no current published biological data, a logical and efficient path to understanding its therapeutic potential lies in the deconstruction of its chemical architecture. The piperidine-4-carboxylic acid core is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets, while the N-methylsulfamoyl group is a well-established pharmacophore. By examining the known biological activities of structurally related compounds, we can formulate compelling hypotheses regarding the primary therapeutic targets of this novel molecule.

This guide will first present the primary hypothesized target class for 1-(Methylsulfamoyl)piperidine-4-carboxylic acid based on a convergence of evidence from the scientific literature. Subsequently, we will explore other potential targets and outline a comprehensive, multi-tiered strategy for the experimental and computational validation of these hypotheses. The overarching goal is to provide a robust and scientifically sound roadmap for elucidating the mechanism of action of this promising compound.

Primary Hypothesized Target: Carbonic Anhydrases (CAs)

The most compelling hypothesis for the primary therapeutic target of 1-(Methylsulfamoyl)piperidine-4-carboxylic acid is the family of zinc-containing metalloenzymes known as carbonic anhydrases (CAs). This assertion is based on the strong precedent of piperidine-4-carboxamide derivatives bearing a sulfamoyl group acting as potent and selective inhibitors of various human carbonic anhydrase (hCA) isoforms.[1][2]

Scientific Rationale

The benzenesulfonamide group is a classic zinc-binding group essential for the inhibition of CAs.[2] The sulfamoyl moiety in 1-(Methylsulfamoyl)piperidine-4-carboxylic acid is a bioisostere of the sulfonamide group and is therefore highly likely to coordinate with the zinc ion in the active site of carbonic anhydrases. Furthermore, the piperidine-4-carboxylic acid scaffold can be viewed as a "tail" that can be modified to achieve selective interactions with the variable active site residues among different CA isoforms.[2]

Recent studies have demonstrated that 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides are potent inhibitors of several hCA isoforms, including the tumor-associated hCA IX and XII.[1][2] These findings strongly suggest that 1-(Methylsulfamoyl)piperidine-4-carboxylic acid could exhibit similar inhibitory activity and potentially high selectivity for specific CA isoforms, making it a candidate for development as an anti-cancer or anti-glaucoma agent.

Proposed Validation Workflow

A systematic approach is required to validate the hypothesis that carbonic anhydrases are the primary target. This workflow combines in silico, in vitro, and cell-based assays.

Caption: Proposed workflow for validating Carbonic Anhydrases as a target.

Experimental Protocols

-

Objective: To predict the binding mode and estimate the binding affinity of 1-(Methylsulfamoyl)piperidine-4-carboxylic acid to the active sites of various hCA isoforms (e.g., hCA I, II, IX, and XII).

-

Protocol:

-

Obtain the crystal structures of the target hCA isoforms from the Protein Data Bank (PDB).

-

Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the active site residues.

-

Generate a 3D conformation of 1-(Methylsulfamoyl)piperidine-4-carboxylic acid and perform energy minimization.

-

Perform molecular docking using software such as AutoDock Vina or Glide to predict the binding pose of the compound in the active site of each hCA isoform.

-

Analyze the docking poses, paying close attention to the interaction of the sulfamoyl group with the catalytic zinc ion and the interactions of the piperidine-4-carboxylic acid moiety with the surrounding amino acid residues.

-

Select the most promising docked poses and perform molecular dynamics simulations to assess the stability of the protein-ligand complex over time.

-

-

Objective: To quantitatively determine the inhibitory potency (Kᵢ) of 1-(Methylsulfamoyl)piperidine-4-carboxylic acid against a panel of hCA isoforms.

-

Protocol:

-

Recombinantly express and purify the desired hCA isoforms.

-

Prepare a buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., p-nitrophenol).

-

In a stopped-flow instrument, rapidly mix the enzyme solution with a CO₂-saturated solution in the presence and absence of varying concentrations of the test compound.

-

Monitor the change in absorbance of the pH indicator over time, which reflects the rate of CO₂ hydration.

-

Calculate the initial rates of the enzymatic reaction at each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the enzyme activity against the inhibitor concentration and fitting the data to a dose-response curve.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

-

| hCA Isoform | Predicted Binding Affinity (kcal/mol) | Hypothetical Kᵢ (nM) |

| hCA I | -6.5 | 500 |

| hCA II | -7.8 | 50 |

| hCA IX | -8.5 | 10 |

| hCA XII | -8.2 | 25 |

| Table 1: Hypothetical in silico and in vitro data for 1-(Methylsulfamoyl)piperidine-4-carboxylic acid against hCA isoforms. |

Other Potential Therapeutic Targets

While carbonic anhydrases represent the most probable primary target, the structural features of 1-(Methylsulfamoyl)piperidine-4-carboxylic acid suggest potential interactions with other biologically relevant targets.

GABA-A Receptors

-

Scientific Rationale: The piperidine-4-carboxylic acid scaffold is a conformationally restricted analog of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system. As such, compounds containing this scaffold have been investigated as GABA-A receptor agonists. Additionally, certain sulfonamide-containing compounds have been shown to modulate GABA-A receptor activity. The combination of these two pharmacophores in 1-(Methylsulfamoyl)piperidine-4-carboxylic acid suggests a potential for interaction with GABA-A receptors, which could be relevant for neurological and psychiatric disorders.

Matrix Metalloproteinases (MMPs)

-

Scientific Rationale: Piperidine-based hydroxamic acids are well-known inhibitors of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in tissue remodeling and implicated in diseases such as cancer and arthritis. While the carboxylic acid in the topic compound is not a hydroxamic acid, the piperidine scaffold and the potential for the sulfamoyl group to interact with the catalytic zinc ion suggest that MMPs could be a secondary target class worth investigating.

Target Validation Workflow for Secondary Targets

A similar, albeit more streamlined, validation workflow should be employed for these potential secondary targets.

Caption: Proposed workflow for validating secondary therapeutic targets.

Conclusion and Future Directions

This technical guide has outlined a comprehensive, structure-based strategy for the identification and validation of potential therapeutic targets for the novel compound 1-(Methylsulfamoyl)piperidine-4-carboxylic acid. Based on a thorough analysis of the existing scientific literature, we have prioritized carbonic anhydrases as the most likely primary target class, with GABA-A receptors and matrix metalloproteinases as plausible secondary targets.

The proposed validation workflows, incorporating in silico, in vitro, and cell-based methodologies, provide a clear and scientifically rigorous path forward. The successful execution of these studies will not only elucidate the mechanism of action of 1-(Methylsulfamoyl)piperidine-4-carboxylic acid but also pave the way for its potential development as a novel therapeutic agent. Subsequent research should focus on lead optimization to enhance potency and selectivity for the validated target, as well as comprehensive preclinical evaluation of its pharmacokinetic and pharmacodynamic properties.

References

- Angeli, A., et al. (2020). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters.

- Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.

- Johnston, G. A. (2014). GABA-A receptor pharmacology. Pharmacology & Therapeutics.

- Jacobsen, J. A., et al. (2011). Piperidine-based matrix metalloproteinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

Sources

An In-depth Technical Guide to 1-(Methylsulfamoyl)piperidine-4-carboxylic Acid: Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1] Its conformational flexibility and ability to engage in various molecular interactions make it a privileged scaffold in drug design. This guide focuses on a specific, yet versatile, derivative: 1-(Methylsulfamoyl)piperidine-4-carboxylic acid . We will delve into its synthetic pathways, explore the design and structure-activity relationships (SAR) of its analogs, and discuss their potential therapeutic applications. This document serves as a technical resource for researchers engaged in the discovery and development of novel therapeutics centered around this promising chemical core.

The Core Moiety: 1-(Methylsulfamoyl)piperidine-4-carboxylic Acid

The title compound, 1-(Methylsulfamoyl)piperidine-4-carboxylic acid (also known as 1-(Methylsulfonyl)piperidine-4-carboxylic acid), is a bifunctional molecule featuring a piperidine-4-carboxylic acid scaffold N-functionalized with a methylsulfamoyl group.[2] The piperidine-4-carboxylic acid portion is a constrained analog of the neurotransmitter γ-aminobutyric acid (GABA), suggesting potential for neurological applications.[3] The N-sulfamoyl group introduces a highly polar and hydrogen-bond-donating moiety, which can significantly influence the molecule's physicochemical properties and its interactions with biological targets.

Molecular Structure:

-

Chemical Formula: C₇H₁₃NO₄S[2]

-

Molecular Weight: 207.25 g/mol [2]

-

Key Features:

-

A saturated six-membered piperidine ring.

-

A carboxylic acid at the 4-position, offering a site for further modification and interaction with biological targets.[4]

-

An N-methylsulfamoyl group, which can act as a hydrogen bond donor and influence solubility and metabolic stability.

-

Synthetic Strategies: A Pathway to the Core and Its Analogs

The synthesis of 1-(Methylsulfamoyl)piperidine-4-carboxylic acid and its derivatives can be approached through a convergent strategy, focusing on the preparation of the piperidine-4-carboxylic acid core followed by N-sulfamoylation.

Synthesis of the Piperidine-4-Carboxylic Acid Scaffold

A common starting material for this scaffold is isonipecotic acid (piperidine-4-carboxylic acid).[3] For laboratory-scale synthesis, protection of the piperidine nitrogen is often the first step to avoid side reactions.

Generalized Synthetic Workflow:

Caption: Generalized synthetic workflow for 1-(substituted-sulfamoyl)piperidine-4-carboxylic acids.

Detailed Experimental Protocol: Synthesis of 1-(Methylsulfamoyl)piperidine-4-carboxylic Acid

The following is a plausible, multi-step protocol for the synthesis of the title compound, adapted from related literature procedures.

Step 1: N-Protection of Isonipecotic Acid

-

To a solution of isonipecotic acid (1 equivalent) in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide (2.2 equivalents).

-

Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperidine-4-carboxylic acid.

Step 2: Esterification

-

Dissolve N-Boc-piperidine-4-carboxylic acid (1 equivalent) in methanol.

-

Cool the solution in an ice bath and slowly add thionyl chloride (1.2 equivalents).[5]

-

Allow the reaction to warm to room temperature and then reflux for 2-4 hours.

-

Remove the solvent under reduced pressure. The resulting crude product, methyl N-Boc-piperidine-4-carboxylate, can often be used in the next step without further purification.

Step 3: N-Deprotection

-

Dissolve the crude methyl N-Boc-piperidine-4-carboxylate in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the solvent and excess acid under reduced pressure to obtain the hydrochloride or trifluoroacetate salt of methyl piperidine-4-carboxylate.

Step 4: N-Sulfamoylation

-

Dissolve the methyl piperidine-4-carboxylate salt (1 equivalent) in a suitable aprotic solvent such as DCM or tetrahydrofuran (THF).

-

Add a suitable base, such as triethylamine or diisopropylethylamine (DIPEA) (2.5-3 equivalents), to neutralize the salt and act as an acid scavenger.

-

Cool the mixture in an ice bath and add methanesulfonyl chloride (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield methyl 1-(methylsulfamoyl)piperidine-4-carboxylate.

Step 5: Ester Hydrolysis

-

Dissolve the purified methyl 1-(methylsulfamoyl)piperidine-4-carboxylate (1 equivalent) in a mixture of THF and water.

-

Add lithium hydroxide (1.5-2 equivalents) and stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Acidify the reaction mixture with a mild acid (e.g., 1N HCl) to pH 3-4.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, filter, and concentrate under reduced pressure to yield the final product, 1-(Methylsulfamoyl)piperidine-4-carboxylic acid.

Structural Analogs and Derivatives: Exploring Chemical Space

The core structure of 1-(Methylsulfamoyl)piperidine-4-carboxylic acid offers multiple points for modification to explore structure-activity relationships.

Key Modification Points:

Caption: Key points for structural modification on the core scaffold.

R¹: Variation of the Sulfamoyl Group

Modification of the sulfamoyl group can modulate the compound's polarity, hydrogen bonding capacity, and steric bulk.

-

Aryl Sulfamoyl Derivatives: Replacing the methyl group with various substituted aryl groups can introduce opportunities for π-π stacking or other interactions with the target protein. For example, 1-((4-methylphenyl)sulfonyl)-4-piperidinecarboxylic acid is a known compound.[6]

-

Alkyl Chain Homologation: Extending the alkyl chain (e.g., ethyl, propyl) can fine-tune lipophilicity.

-

Functionalized Alkyl Groups: Introducing functional groups on the alkyl chain (e.g., fluoroalkyl, hydroxyalkyl) can alter metabolic stability and introduce new interaction points.

R²: Carboxylic Acid Bioisosteres

The carboxylic acid is often a key pharmacophoric element, but it can also lead to poor pharmacokinetic properties. Replacing it with bioisosteres can improve drug-like characteristics.

-

Tetrazoles: A common acidic bioisostere that can improve metabolic stability and oral bioavailability.

-

Acylsulfonamides: Another acidic group that can mimic the interactions of a carboxylic acid.

-

Amides and Esters: These derivatives can act as prodrugs or engage in different binding interactions.

R³: Piperidine Ring Substitution

Adding substituents to the piperidine ring can introduce chirality, alter the ring conformation, and probe for additional binding pockets.

-

Methylation: Introduction of a methyl group, for example at the 2- or 3-position, can provide information on steric tolerance in the binding site.

-

Hydroxylation: A hydroxyl group can introduce a new hydrogen bonding opportunity.

-

Spirocyclic Systems: Creating a spirocyclic system at the 4-position can conformationally lock the piperidine ring and provide a different vector for substituents.

Biological Activities and Structure-Activity Relationships (SAR)

Antimicrobial Activity

Sulfonamides are a well-established class of antimicrobial agents. Novel sulfonyl piperidine carboxamide derivatives have been synthesized and shown to possess moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[7] The SAR in this area often depends on the nature of the substituent on the sulfonyl group and the modifications at the carboxamide moiety.

Anticancer Activity

Derivatives of piperidine have been investigated for their anticancer properties.[8] For instance, certain sulfonamide derivatives of epipodophyllotoxin containing a piperidine moiety have shown potent topoisomerase II inhibitory activity.[8] The cytotoxicity of these compounds was found to be influenced by the nature of the substituent on the sulfonamide nitrogen.

Ion Channel Modulation

Arylsulfonamide compounds have been designed and synthesized as selective inhibitors of the Nav1.7 sodium channel, a key target for the treatment of chronic pain.[9] The SAR studies in this context highlight the importance of the arylsulfonamide moiety and its substitution pattern for achieving high potency and selectivity.

Enzyme Inhibition

Sulfonamide derivatives of pyrrolidine and piperidine have been reported as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a target for the management of type 2 diabetes. The potency of these inhibitors is highly dependent on the specific structure of the heterocyclic core and the sulfonamide substituent.

Illustrative SAR Logic:

Caption: The iterative process of structure-activity relationship (SAR) studies.

Future Perspectives and Conclusion

1-(Methylsulfamoyl)piperidine-4-carboxylic acid represents a versatile and underexplored scaffold for drug discovery. Its synthesis is achievable through established chemical transformations, and its structure is amenable to a wide range of modifications.

Future research in this area should focus on:

-

Systematic Library Synthesis: The generation of a diverse library of analogs based on the modification points discussed above.

-

Broad Biological Screening: Testing these analogs against a wide range of biological targets, including kinases, proteases, and ion channels, to identify novel activities.

-

Pharmacokinetic Profiling: Evaluating the drug-like properties of the most promising hits, including solubility, metabolic stability, and cell permeability.

-

Computational Modeling: Using molecular docking and other computational tools to understand the binding modes of active compounds and guide further optimization.

References

-

PubMed Central.

-

PrepChem.

-

ChemicalBook.

-

PubChem.

-

PubMed Central.

-

ResearchGate.

-

ResearchGate.

-

PubMed.

-

ResearchGate.

-

ChemScene.

-

PubMed.

-

Organic Syntheses.

-

Sigma-Aldrich.

-

PubMed.

-

GARDP Revive.

-

Google Patents.

-

Wikipedia.

-

PubChem.

-

MDPI.

-

PubMed.

-

Drug Design Org.

-

Google Patents.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 5. prepchem.com [prepchem.com]

- 6. 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid | C13H17NO4S | CID 737840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Enzymatic Characterization of 1-(Methylsulfamoyl)piperidine-4-carboxylic acid

Introduction: Unveiling the Inhibitory Potential of a Novel Scaffold

In the landscape of modern drug discovery, the identification and characterization of novel small molecule enzyme inhibitors are paramount.[1][2] Enzymes are critical mediators of a vast array of physiological and pathological processes, making them attractive targets for therapeutic intervention.[1][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of "1-(Methylsulfamoyl)piperidine-4-carboxylic acid" as a potential enzyme inhibitor.

While specific enzymatic targets for this compound are yet to be fully elucidated in publicly available literature, its structural features—a piperidine scaffold, a carboxylic acid moiety, and a methylsulfamoyl group—suggest a potential for interaction with a variety of enzyme classes. The carboxylic acid can act as a hydrogen bond donor or acceptor, or chelate metal ions in the active site, while the sulfamoyl group can also participate in hydrogen bonding. Such functionalities are present in inhibitors of enzymes like proteases, carbonic anhydrases, and kinases.[4][5]

These application notes and protocols are designed to provide a robust framework for the initial screening and detailed kinetic analysis of 1-(Methylsulfamoyl)piperidine-4-carboxylic acid against a chosen enzyme target. The methodologies described herein are grounded in established principles of enzyme kinetics and assay development to ensure the generation of reliable and reproducible data.[6][7]

Compound Handling and Preparation

Proper handling and preparation of the test compound are crucial for obtaining accurate and consistent results.

Compound Information:

| Property | Value |

| IUPAC Name | 1-(Methylsulfamoyl)piperidine-4-carboxylic acid |

| Molecular Formula | C7H14N2O4S |

| Molecular Weight | 222.26 g/mol |

| Structure | (A chemical structure diagram would be placed here in a real document) |

Protocol for Stock Solution Preparation:

-

Solvent Selection: Begin by determining a suitable solvent for 1-(Methylsulfamoyl)piperidine-4-carboxylic acid. Due to the carboxylic acid and sulfamoyl groups, dimethyl sulfoxide (DMSO) is a recommended starting point. Test for solubility by dissolving a small, known amount of the compound in a measured volume of DMSO.

-

Stock Solution Preparation: Prepare a high-concentration stock solution, typically 10 mM, in 100% DMSO.

-

Accurately weigh the desired amount of the compound.

-

Add the calculated volume of DMSO to achieve the target concentration.

-

Gently vortex or sonicate until the compound is completely dissolved.

-

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Initial Enzyme Inhibition Screening

The first step is to determine if 1-(Methylsulfamoyl)piperidine-4-carboxylic acid exhibits any inhibitory activity against the enzyme of interest. A single-point high-concentration screen is a common starting point.[1]

Protocol for Primary Screening:

-

Assay Buffer Preparation: Prepare an appropriate assay buffer that ensures optimal enzyme activity and stability. The composition of this buffer will be enzyme-specific.

-

Reagent Preparation:

-

Dilute the enzyme to the desired working concentration in the assay buffer.

-

Prepare the substrate at a concentration at or below its Michaelis constant (Km) to maximize sensitivity to competitive inhibitors.[7]

-

Prepare a high concentration of the test compound (e.g., 100 µM) by diluting the stock solution in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 1%.

-

-

Assay Plate Setup (96-well format):

-

Test Wells: Add the enzyme and the test compound.

-

Positive Control (No Inhibition): Add the enzyme and an equivalent volume of assay buffer containing the same final concentration of DMSO as the test wells.

-

Negative Control (100% Inhibition): Add the enzyme and a known inhibitor of the enzyme (if available).

-

Blank Wells: Add assay buffer without the enzyme to measure background signal.

-

-

Pre-incubation: Incubate the plate for 10-15 minutes at the optimal temperature for the enzyme to allow the inhibitor to bind.[6]

-

Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

-

Signal Detection: Measure the reaction progress (e.g., absorbance, fluorescence) over time using a plate reader. The initial linear portion of the reaction curve represents the initial velocity (V₀).[6]

-

Data Analysis: Calculate the percent inhibition using the following formula: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100

Experimental Workflow for Primary Screening

Caption: Decision-making process for characterizing an enzyme inhibitor.

Trustworthiness and Self-Validation

To ensure the integrity of the results, several control experiments should be performed:

-

DMSO Control: Confirm that the final concentration of DMSO does not affect enzyme activity.

-

Compound Interference: Test whether the compound interferes with the assay signal (e.g., absorbance or fluorescence) in the absence of the enzyme.

-

Time-Dependent Inhibition: Pre-incubate the enzyme and inhibitor for varying lengths of time to check for time-dependent inhibition, which might suggest irreversible binding.

By systematically following these protocols, researchers can confidently characterize the inhibitory properties of 1-(Methylsulfamoyl)piperidine-4-carboxylic acid, paving the way for further investigation and potential development as a therapeutic agent.

References

- BenchChem. (2025). Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework.

- BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics.

- Amsbio. (n.d.). Enzyme Activity Assays.

- BellBrook Labs. (2025).

- ResearchGate. (2021). A novel assay based on pre-equilibrium titration curves for the determination of enzyme inhibitor binding kinetics.

- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes.

- PMC. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.

- PubChem. (n.d.). 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid.

- Study Mind. (n.d.). Enzymes: Inhibitors (A-level Biology).

- PubMed Central. (n.d.). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors.

- PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)

- Microbe Notes. (2023). Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition.

- Sigma-Aldrich. (n.d.). 1-methylpiperidine-4-carboxylic acid hydrochloride.

- PubChem. (n.d.). 1-Methylpiperidine-4-carboxylic acid.

- ResearchGate. (2018).

- PubMed Central. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.

Sources

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 2. bellbrooklabs.com [bellbrooklabs.com]

- 3. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Emergence of 1-(Methylsulfamoyl)piperidine-4-carboxylic acid as a Novel Molecular Probe: A Guide to Synthesis, Validation, and Application

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential of 1-(Methylsulfamoyl)piperidine-4-carboxylic acid as a novel molecular probe. In the absence of established applications for this specific molecule, this guide takes a prospective approach, outlining a scientifically rigorous path from chemical synthesis to target validation and experimental application. By leveraging established principles in medicinal chemistry and chemical biology, we present a framework for investigating the utility of this compound in elucidating biological pathways and identifying novel therapeutic targets. This guide is intended to serve as a foundational resource for pioneering research into the applications of this promising, yet unexplored, chemical entity.

Introduction: The Rationale for a New Molecular Probe

The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals due to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.[1][2] Similarly, the sulfonamide functional group is a well-established pharmacophore, known for its diverse biological activities, including antimicrobial and anti-inflammatory effects.[3][4] The combination of these two moieties in 1-(Methylsulfamoyl)piperidine-4-carboxylic acid presents a unique chemical entity with the potential for novel biological interactions.

Molecular probes are essential tools in chemical biology and drug discovery, enabling the identification and characterization of protein targets, the elucidation of signaling pathways, and the screening for novel therapeutic agents.[5][6] An ideal molecular probe possesses high affinity and selectivity for its target, along with chemical properties that allow for its use in various experimental settings.[6] While the specific biological targets of 1-(Methylsulfamoyl)piperidine-4-carboxylic acid are currently unknown, its structural features suggest several plausible avenues for investigation. This guide provides the foundational knowledge and detailed protocols to empower researchers to explore these possibilities.

Synthesis of 1-(Methylsulfamoyl)piperidine-4-carboxylic acid

The synthesis of the title compound can be approached through a logical sequence of well-established reactions. The following proposed synthesis is designed for efficiency and adaptability in a standard organic chemistry laboratory.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 1-(Methylsulfamoyl)piperidine-4-carboxylic acid.

Detailed Protocol: Synthesis of 1-(Methylsulfamoyl)piperidine-4-carboxylic acid

Materials:

-

Piperidine-4-carboxylic acid (Isonipecotic acid)

-

Methylsulfonyl chloride

-

Triethylamine (TEA) or other suitable non-nucleophilic base

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, flash chromatography system)

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidine-4-carboxylic acid and dissolve it in anhydrous DCM. Cool the solution to 0°C using an ice bath.

-

Addition of Base: Add triethylamine (approximately 2.2 equivalents) to the solution dropwise while maintaining the temperature at 0°C.

-

Addition of Sulfonyl Chloride: Slowly add methylsulfonyl chloride (approximately 1.1 equivalents) to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Quench the reaction by adding 1M HCl and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-